6-Bromo-4-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole . It is a compound with the CAS Number: 1784332-48-4 .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO3 . The InChI Code is 1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 270.08 . It is a powder at room temperature . The predicted boiling point is 486.9±40.0 °C and the predicted density is 1.747±0.06 g/cm3 .Scientific Research Applications
Synthesis and Derivative Development
6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is utilized in the synthesis of various derivatives with potential pharmacological applications. For example, it serves as a core scaffold for the creation of anti-inflammatory compounds like Herdmanine D. The strategic development of its derivatives through methods like trifluoroacetylated indole driven hydrolysis highlights its versatility in chemical synthesis (P. Sharma et al., 2020).
Exploration in Natural Products
Research into brominated tryptophan alkaloids from Thorectidae sponges has identified compounds structurally related to this compound. These compounds, including variants of bromo-indoles, have shown potential in inhibiting the growth of bacteria like Staphylococcus epidermidis, indicating their possible use in antibacterial applications (Nathaniel L. Segraves & P. Crews, 2005).
Synthetic Intermediates and Fluorescent Probes
The molecule has been a part of studies focusing on the synthesis of fluorescent carboxylic acid derivatives. These derivatives, involving the 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, have been explored as hydrogen bond-sensitive fluorescent probes, indicating the potential for this compound in developing advanced spectroscopic tools (A. Mitra et al., 2013).
Anti-inflammatory and Analgesic Activity
The compound has also been investigated in the context of anti-inflammatory and analgesic activities. Derivatives synthesized from indole-2-carboxylic acid have shown promising results in this area, suggesting the potential of this compound in the development of new therapeutic agents (S. Sondhi et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes that lead to their diverse biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary greatly depending on the specific biological activity being exhibited.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially be quite diverse .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Indole derivatives, including 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid, can have profound effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDRKKSFBJBMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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